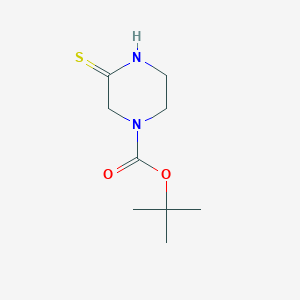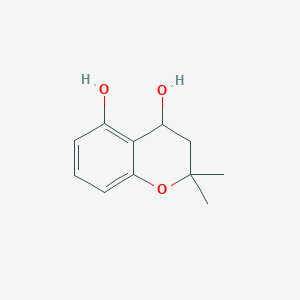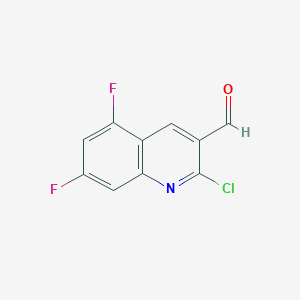
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde
Overview
Description
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H4ClF2NO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde consists of a quinoline ring system with chlorine and fluorine substituents, and a carbaldehyde group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 227.60 . It has a high gastrointestinal absorption and is BBB permeant . The compound is soluble, with a solubility of 0.081 mg/ml .Scientific Research Applications
Synthesis of Quinoline Ring Systems
Quinolines are aromatic compounds with significant medicinal and pharmaceutical properties. The synthesis of quinoline ring systems is a fundamental application of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde. This compound serves as a precursor in constructing fused or binary quinoline-core heterocyclic systems, which are crucial in developing various biologically active molecules .
Antimicrobial Agents
Compounds incorporating the quinoline ring system have been shown to exhibit antimicrobial properties. 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde can be used to synthesize derivatives with potential antibacterial and antifungal activities, contributing to the development of new antimicrobial agents .
Anticancer Research
Quinoline derivatives have been explored for their anticancer activities. The structural modification of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde could lead to the discovery of novel anticancer agents, particularly as inhibitors of specific cancer cell lines or targets .
Anti-inflammatory Drugs
The anti-inflammatory properties of quinoline derivatives make 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde a valuable compound in the synthesis of anti-inflammatory drugs. It could be used to develop medications that target chronic inflammatory diseases .
Antiplasmodial Activity
Quinoline compounds have a history of being used in antimalarial drugs. Research into the antiplasmodial activity of 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde derivatives could contribute to the creation of new treatments for malaria, a disease that continues to have a significant global impact .
Tuberculosis Treatment
Given the ongoing challenge of tuberculosis (TB), there is a need for new therapeutic agents. 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde has potential applications in the development of anti-tuberculosis drugs, offering hope for more effective treatments against resistant strains of TB .
Safety and Hazards
The safety data sheet for 2-Chloro-5,7-difluoroquinoline-3-carbaldehyde indicates that it is a warning class substance . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-chloro-5,7-difluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-5(4-15)1-7-8(13)2-6(12)3-9(7)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFLCHHJWIUYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(C(=C2)C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,7-difluoroquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
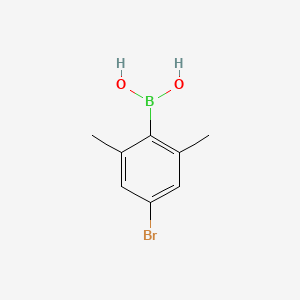
![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)

![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
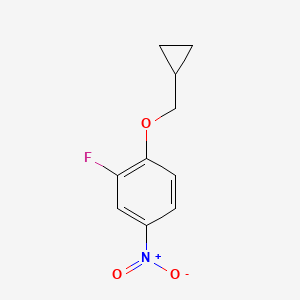
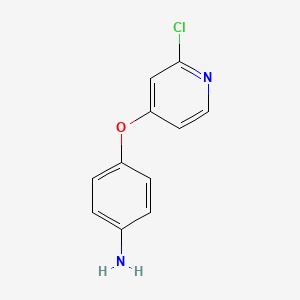
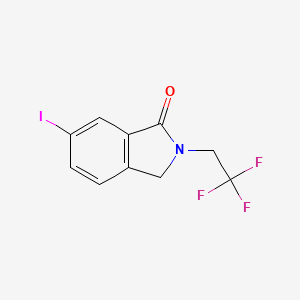
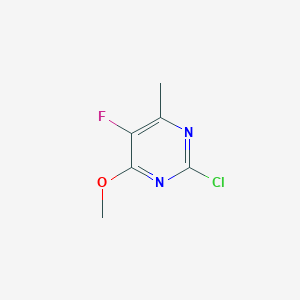
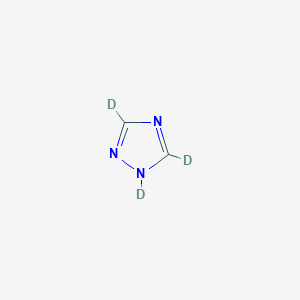
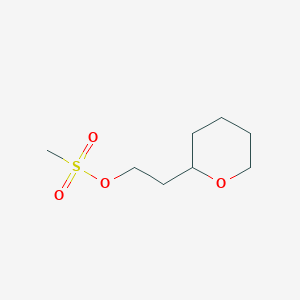
![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)
